Product packaging for 10H-chromeno[3,2-b]pyridin-10-one(Cat. No.:CAS No. 54629-31-1; 6537-46-8)

10H-chromeno[3,2-b]pyridin-10-one

Cat. No.: B2998723
CAS No.: 54629-31-1; 6537-46-8
M. Wt: 197.193
InChI Key: YAUODDQCNOBEDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10H-Chromeno[3,2-b]pyridin-10-one (CAS 6537-46-8) is an important heterocyclic compound, also known as 4-Azaxanthone, with a molecular formula of C12H7NO2 and a molecular weight of 197.19 g/mol . This compound belongs to the chromenopyridine family, a class of fused heterocycles that combine chromene and pyridine motifs, which are recognized in medicinal chemistry as privileged scaffolds due to their drug-like properties and diverse pharmacological potential . Chromenopyridine structural motifs are of significant interest in various research fields, including the development of luminescent materials and the synthesis of more complex heterocyclic systems . The core structure is related to alkaloids isolated from natural sources, which have demonstrated a range of bioactivities such as antimicrobial and cytotoxic effects, making it a promising building block for the discovery of new bioactive molecules . This product is provided for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the available safety data sheets for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H7NO2 B2998723 10H-chromeno[3,2-b]pyridin-10-one CAS No. 54629-31-1; 6537-46-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54629-31-1; 6537-46-8

Molecular Formula

C12H7NO2

Molecular Weight

197.193

IUPAC Name

chromeno[3,2-b]pyridin-10-one

InChI

InChI=1S/C12H7NO2/c14-12-8-4-1-2-5-9(8)15-10-6-3-7-13-11(10)12/h1-7H

InChI Key

YAUODDQCNOBEDJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC=N3

solubility

not available

Origin of Product

United States

Advanced Synthetic Methodologies for 10h Chromeno 3,2 B Pyridin 10 One and Its Derivatives

Modern Approaches to the Chromenopyridinone Core Construction

Recent advancements in synthetic organic chemistry have led to the development of efficient and environmentally benign methods for the synthesis of the chromenopyridinone core. These approaches often focus on atom economy, the use of readily available starting materials, and the reduction of waste.

Multicomponent Reaction Strategies for Chromenopyridinone Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like chromenopyridinones from simple starting materials in a single step. rsc.orgtandfonline.com These reactions are highly atom-economical and often environmentally friendly. researchgate.netthieme-connect.de A notable example is the three-component reaction of 4-hydroxycoumarins, ammonium (B1175870) acetate (B1210297), and 3-formylchromones. rsc.orgrsc.org This approach allows for the construction of a diverse library of highly functionalized chromenopyridinones. rsc.org

Another efficient MCR involves the reaction of salicylaldehydes, malononitrile (B47326), and a thiophenol or benzyl (B1604629) thiol, which can be catalyzed by graphitic carbon nitride. acs.org Similarly, a four-component reaction of phenyl hydrazine (B178648), ethyl acetoacetate, various aldehydes, and 4-hydroxycoumarin (B602359) has been developed to synthesize benzylpyrazolyl coumarin (B35378) derivatives, which share a related structural motif. acs.org The versatility of MCRs allows for the synthesis of a wide array of chromeno[2,3-b]pyridine derivatives by varying the starting components. tandfonline.com

Catalyst-Mediated Synthetic Routes for Chromenopyridinone Derivatives

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. nih.govdrhazhan.com Various catalytic systems, including heterogeneous, metal-based, and organocatalysts, have been successfully employed for the synthesis of chromenopyridinone derivatives.

Heterogeneous catalysts offer significant advantages, such as ease of separation from the reaction mixture and potential for recyclability, contributing to greener chemical processes. nih.govdrhazhan.com Graphitic carbon nitride (g-C3N4), a metal-free polymeric material, has been utilized as an effective heterogeneous catalyst for the synthesis of chromeno[2,3-b]pyridine derivatives. acs.orgnih.gov

The synthesis of g-C3N4 is often achieved through the pyrolysis of nitrogen-rich precursors like urea, melamine, or thiourea. rsc.orgnih.govresearchgate.net Its catalytic activity is attributed to its electron-rich nature and basic surface functionalities. nih.gov In the synthesis of chromeno[2,3-b]pyridines, g-C3N4 is proposed to facilitate the initial Knoevenagel condensation between salicylaldehyde (B1680747) and malononitrile. acs.org The catalyst can be recovered and reused multiple times without a significant loss of activity. acs.org

Table 1: Synthesis of Chromeno[2,3-b]pyridine Derivatives using g-C3N4 Catalyst

Entry Aldehyde Thiol Product Yield (%)
1 Salicylaldehyde Thiophenol 2-Amino-4-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile 95
2 5-Bromosalicylaldehyde Thiophenol 2-Amino-8-bromo-4-(phenylthio)-5H-chromeno[2,3-b]pyridine-3-carbonitrile 92

Data sourced from a study on the catalytic application of g-C3N4. acs.org

Metal-based catalysts are widely used in organic synthesis due to their high efficiency and selectivity. researchgate.net Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) has been effectively used to catalyze the formal [3+3] cascade annulation of propargylic alcohols with 2-aminochromones, providing a convenient and atom-economical route to functionalized chromeno[2,3-b]pyridines. nih.govbohrium.com This one-pot method demonstrates good yields and a broad substrate scope. bohrium.comresearchgate.net

Tin(II) oxide (SnO) nanoparticles have also been employed as an efficient and recyclable catalyst for the one-pot synthesis of chromeno[2,3-b]pyridines. researchgate.netjst.go.jp The synthesis of these nanoparticles can be achieved through methods like hydrothermal synthesis. scirp.orgnih.gov These nanoparticles catalyze the reaction under reflux conditions in ethanol (B145695), leading to good to excellent yields in a short reaction time. researchgate.net

Table 2: Zn(OTf)2-Catalyzed Synthesis of Chromeno[2,3-b]pyridines

Entry 2-Aminochromone Substituent Propargylic Alcohol Substituent Product Yield (%)
1 H Phenyl 2-Phenyl-10H-chromeno[2,3-b]pyridin-10-one 85
2 6-Chloro Phenyl 6-Chloro-2-phenyl-10H-chromeno[2,3-b]pyridin-10-one 82

Data represents typical yields from studies on Zn(OTf)2 catalyzed synthesis. nih.govbohrium.com

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry due to its environmental benignity and mild reaction conditions. wikipedia.orgnih.gov L-proline, a naturally occurring amino acid, is an inexpensive and efficient organocatalyst for various transformations. researchgate.netbeilstein-journals.orgresearchgate.net

L-proline has been successfully utilized to catalyze the three-component synthesis of highly functionalized chromenopyridinones from 4-hydroxycoumarins, ammonium acetate, and 3-formylchromones under solid-state melt conditions. rsc.orgrsc.org This method avoids the use of toxic organic solvents and allows for easy work-up procedures, providing good to excellent product yields. rsc.org The proposed mechanism involves the formation of an enamine intermediate from L-proline and the carbonyl compound, which then participates in the reaction cascade. rsc.orgbeilstein-journals.org

Table 3: L-Proline-Catalyzed Synthesis of Chromenopyridinones

Entry 4-Hydroxycoumarin 3-Formylchromone Product Yield (%)
1 4-Hydroxycoumarin 3-Formylchromone 7H-Chromeno[4',3':4,5]pyrano[2,3-b]pyridin-6-one 92
2 6-Chloro-4-hydroxycoumarin 3-Formylchromone 10-Chloro-7H-chromeno[4',3':4,5]pyrano[2,3-b]pyridin-6-one 88

Yields are based on a reported L-proline catalyzed solid-state melt reaction. rsc.org

Molecular iodine has gained prominence as a mild, inexpensive, and readily available Lewis acid catalyst in organic synthesis. mdpi.com It has been effectively used in multicomponent reactions to synthesize various heterocyclic compounds. researchgate.net For instance, iodine can catalyze the one-pot, four-component reaction of aromatic aldehydes, 4-hydroxycoumarin, benzoylacetonitrile, and hydrazine hydrate (B1144303) to produce complex heterocyclic systems. researchgate.net It has also been employed in the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones through a multicomponent domino reaction. researchgate.net The catalytic action of iodine often involves the activation of carbonyl groups or other functional groups towards nucleophilic attack. nih.gov

Domino and Cascade Reaction Sequences (e.g., Michael Addition/Intramolecular O-cyclization/Elimination)

Domino and cascade reactions offer a powerful and efficient approach to the synthesis of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. These reactions, where a series of intramolecular transformations are triggered by a single event, have been successfully employed for the synthesis of chromenopyridine derivatives.

One notable example involves a Michael addition/intramolecular O-cyclization/elimination cascade. For instance, the reaction of 3,5-((E)-arylidene)-1-alkylpiperidin-4-ones with cyclic 1,3-diketones in refluxing acetic acid yields chromeno[3,2-c]pyridines in excellent yields. nih.gov This process is tolerant of both electron-donating and electron-withdrawing groups on the aryl rings of the aldehydes. nih.gov Another effective cascade reaction involves the reaction of N-unsubstituted aryl aldimines, generated in situ from aldehydes and ammonium acetate, with 3-(1-alkynyl)chromones to produce chromeno[3,2-c]pyridines. nih.gov

A BF3·OEt2-mediated one-pot, multicomponent cascade annulation has also been developed for the construction of functionalized chromeno- and pyrano-fused pyridines. rsc.org This reaction utilizes readily available arylidenones, alkynes, and nitriles. rsc.org The proposed mechanism suggests that BF3·OEt2, being oxophilic, coordinates with the arylidenone, promoting a 1,2-addition by the aryl acetylene. Subsequent attack by acetonitrile (B52724) and intramolecular cyclization of the resulting amide nitrogen leads to the formation of the chromeno-fused pyridine (B92270). rsc.org

Domino reactions are recognized as powerful tools in organic synthesis due to their high atom economy and ability to generate complex and diverse products efficiently. mdpi.com

Acid-Promoted Cascade Cyclization Processes

Acid-promoted cascade cyclization reactions provide a direct and efficient pathway to fused heterocyclic systems. In 2014, an acid-promoted cascade cyclization of aryl group-substituted propargyl alcohol derivatives containing a p-hydroxybenzylamine unit was reported to produce chromeno[3,2-c]pyridines in moderate yields. nih.gov The cascade is initiated by an acid-promoted intramolecular ipso-Friedel-Crafts alkylation, followed by rearomatization-promoted C–C bond cleavage to form an iminium cation. nih.gov

Similarly, the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones has been achieved through acid-catalyzed tandem reactions of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. rsc.org Depending on the structure of the propargylic alcohol, these reactions can proceed through either a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization to yield pyrano[3,2-c]quinolones, or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure to afford furo[3,2-c]quinolones. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including chromene and its derivatives. nih.govresearchgate.net The advantages of microwave irradiation include reduced energy consumption and its suitability for optimization processes. researchgate.net

Microwave-assisted synthesis has also been utilized to produce 2-propylquinoline-4-carbohydrazide (B4263686) hydrazone derivatives in high yields through a four-step reaction sequence. arabjchem.org Furthermore, the synthesis of 2-formimidate-3-carbonitrile derivatives bearing 4H-pyran and dihydropyridine (B1217469) moieties has been successfully carried out using microwave irradiation, resulting in high yields. mdpi.com

Precursor Design and Reactant Scope for 10H-Chromeno[3,2-b]pyridin-10-one Formation

The design of precursors and the scope of reactants are critical for the successful synthesis of the this compound scaffold and its derivatives. A variety of starting materials have been explored to construct this heterocyclic system.

One common precursor is 3-acetylcoumarin (B160212), which has been utilized to synthesize novel chromeno[3,4-c]pyridine and chromeno[4,3-b]pyridine derivatives. clockss.org For example, heating 3-acetylcoumarin with ketonic compounds like 4-methylacetophenone, acetylacetone, or cycloheptanone (B156872) in the presence of cyanoacetamide as an ammonia (B1221849) source furnishes chromeno[3,4-c]pyridine derivatives. clockss.org The reaction of 3-acetylcoumarin with 2-cyano-N-phenylacetamide in the presence of ammonium acetate yields a 4-methyl-5-oxo-2-(phenylamino)-5H-chromeno[4,3-b]pyridine-3-carbonitrile. clockss.org

Another versatile precursor is 2-amino-4H-chromen-4-one. An efficient method for the synthesis of chromeno[2,3-b]pyridine derivatives was developed using a one-pot [3+3] cascade annulation of substituted 2-amino-4H-chromen-4-ones with trans-chalcone, catalyzed by Zn(OTf)2. bohrium.com Salicylaldehydes, malononitrile, and thiophenols are also reported as precursors for the synthesis of chromeno[2,3-b]pyridines. acs.org

The reaction of 4-hydroxy-3-benzoylpyridin-2(1H)-ones with β-nitrostyrenes in the presence of a catalytic amount of pyrrolidine (B122466) provides a facile route to 3-functionalized pyridine derivatives. researchgate.net Furthermore, the synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives has been achieved through the reaction of 3-acetyl-2H-chromen-2-one with appropriate reactants in the presence of piperidine (B6355638). researchgate.net

Green Chemistry Principles and Sustainable Synthetic Protocols for Chromenopyridinones

The principles of green chemistry aim to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com These principles are increasingly being applied to the synthesis of heterocyclic compounds, including chromenopyridinones, to develop more sustainable and environmentally friendly methods. nih.govresearchgate.netacs.org

Key green chemistry principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using safer solvents and auxiliaries. yale.edusigmaaldrich.comacs.org The use of catalytic reagents is superior to stoichiometric reagents, and energy requirements should be minimized by conducting reactions at ambient temperature and pressure where possible. yale.eduacs.org

In the context of chromenopyridinone synthesis, several strategies align with green chemistry principles. The use of a high-pressure Q-tube reactor has been shown to be a superior and safer alternative to conventional heating for the synthesis of chromenopyridine derivatives. acs.org This method offers a broad substrate scope, simple work-up and purification, scalability, and high atom economy. acs.org

The development of eco-friendly production methods for chromene derivatives involves the use of sustainable raw materials, non-toxic catalysts, and mild reaction conditions. nih.gov Innovative techniques such as microwave irradiation and ultrasound synthesis, along with the use of environmentally benign solvents, contribute to greener synthetic protocols. nih.govresearchgate.net For instance, a piperazine (B1678402) supported on a polymeric sulfonic acid resin (Amberlyst® 15) has been used as a cheap and recyclable catalyst for the synthesis of chromeno[2,3-b]pyridines and other derivatives. um.edu.mt

Mechanistic Investigations of 10h Chromeno 3,2 B Pyridin 10 One Syntheses

Proposed Reaction Pathways and Intermediates for Chromenopyridinone Formation

The construction of the 10H-chromeno[3,2-b]pyridin-10-one core typically involves the annulation of a pyridine (B92270) ring onto a chromone (B188151) framework. Several synthetic strategies have been developed, each proceeding through distinct reaction pathways and key intermediates.

One common approach involves the reaction of 3-formylchromone with various nitrogen-containing nucleophiles. For instance, the reaction with N,N'-dialkyl-2-nitroethene-1,1-diamines is proposed to proceed through a sequence of a Henry reaction to form an initial adduct, followed by the elimination of water to yield an intermediate which then undergoes a 6π-electrocyclization to furnish the final chromenopyridinone product. semanticscholar.org

Another pathway commences with 3-acetylcoumarin (B160212), which upon reaction with ketonic compounds in the presence of an ammonia (B1221849) source like cyanoacetamide, is thought to undergo a Michael addition to form a 1,5-dicarbonyl intermediate. clockss.org This intermediate subsequently cyclizes to afford the chromeno[3,4-c]pyridine derivatives. clockss.org Similarly, the reaction of 3-acetylcoumarin with ethyl cyanoacetate (B8463686) leads to a Michael adduct that can cyclize through two possible routes. clockss.org Spectroscopic evidence suggests that the cyano group does not participate in the cyclization, leading to the formation of a specific chromenopyridone isomer. clockss.org

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like chromenopyridinones in a single step. A proposed mechanism for a one-pot synthesis of chromeno[2,3-b]pyridine derivatives involves an initial Knoevenagel condensation between a salicylaldehyde (B1680747) and malononitrile (B47326), which then undergoes intramolecular cyclization to form an iminochromene intermediate. acs.org This intermediate is then subjected to a Michael addition by a thiophenoxide, followed by reaction with another molecule of malononitrile and subsequent aromatization to yield the final product. acs.org

The synthesis of chromeno[3,2-c]pyridines can be achieved through the condensation of morpholine (B109124) enamines with salicylaldehydes. This reaction is believed to proceed via an intermediate that is subsequently oxidized to the final product. nih.gov Another strategy involves the cyclization of a cyanopyridyl phenyl ether under strong acid conditions at high temperatures. nih.gov

A plausible mechanism for the formation of chromeno[3,4-c]pyridines involves the BF3·OEt2-catalyzed reaction of arylidenones, alkynes, and nitriles. The oxophilic nature of the catalyst promotes the 1,2-addition of the alkyne to the carbonyl group of the arylidene ketone, followed by an attack of the nitrile. The resulting intermediate undergoes hydrolysis of the nitrile group and subsequent intramolecular cyclization to yield the chromeno-fused pyridine. rsc.org

The table below summarizes some of the key starting materials and the proposed intermediates in the synthesis of different chromenopyridinone isomers.

Starting Material(s)Key Intermediate(s)Final Product Isomer
3-Formylchromone, N,N'-dialkyl-2-nitroethene-1,1-diamineHenry reaction adduct, 6π-electrocyclization precursorChromeno[3,2-b]pyridinone derivative
3-Acetylcoumarin, Ketonic compounds, Ammonia source1,5-Dicarbonyl compoundChromeno[3,4-c]pyridin-5-one derivative
Salicylaldehyde, Malononitrile, ThiophenolIminochromene, Phenylsulfanyl chromeneChromeno[2,3-b]pyridine derivative
Morpholine enamine, SalicylaldehydeCondensation adductChromeno[3,2-c]pyridine
Arylidenone, Alkyne, NitrileNitrile adduct, Amide intermediateChromeno[3,4-c]pyridine

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in directing the course of chromenopyridinone syntheses, often by activating substrates, facilitating key bond-forming steps, and enabling reactions to proceed under milder conditions.

Lewis Acids: Lewis acids like zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) and indium triflate (In(OTf)3) have been effectively employed. For instance, Zn(OTf)2 catalyzes the one-pot [3+3] cascade annulation of 2-amino-4H-chromen-4-one with trans-chalcone, leading to chromeno[2,3-b]pyridine derivatives. bohrium.com DFT computations have been used to support the proposed intramolecular cyclization pathway in these reactions. bohrium.comresearchgate.net Similarly, indium triflate has been utilized in the reaction of 3-formylchromones with nitroethenamines to produce 2-pyridone derivatives. semanticscholar.org The Lewis acid is believed to activate the formyl group, facilitating the initial nucleophilic attack. Boron trifluoride etherate (BF3·OEt2) is another effective Lewis acid catalyst, particularly in reactions involving alkynes. Its oxophilic nature allows it to coordinate with carbonyl groups, promoting subsequent nucleophilic additions and cyclizations. rsc.org

Heterogeneous Catalysts: The use of reusable heterogeneous catalysts aligns with the principles of green chemistry. Graphitic carbon nitride (g-C3N4), a metal-free catalyst, has been shown to facilitate the one-pot synthesis of chromeno[2,3-b]pyridine derivatives. acs.org It is proposed that the primary amine groups on the surface of g-C3N4 promote the initial Knoevenagel condensation, and the catalyst also facilitates the formation of thiophenoxide ions for the subsequent Michael addition. acs.org The reusability of such catalysts is a significant advantage for sustainable synthesis. acs.org

Base Catalysts: Bases such as triethylamine (B128534) (Et3N) and piperidine (B6355638) are commonly used to promote condensation reactions and deprotonation steps. acs.orgnih.gov For example, piperidine is used in the cascade reaction of 2-imino-chromen-3-thiocarboxamide with malononitrile to yield chromeno[3,2-c]pyridines. nih.gov

Transition Metal Catalysts: Palladium catalysts have been used in intramolecular arylation reactions to form the chromeno[3,2-c]pyridine skeleton. nih.gov Copper(I) iodide (CuI) is employed in cross-coupling reactions, for instance, in the alkynylation of tetrahydrochromeno[3,2-c]pyridin-10-ones. nih.gov The proposed mechanism involves the formation of a copper acetylide intermediate. nih.gov

The choice of catalyst can significantly influence the reaction pathway and the regioselectivity of the final product. For example, in the synthesis of chromenopyridines from 2-hydroxyaryl aldehydes, the reaction conditions, including the catalyst and solvent, determine whether the [3,4-c] or [4,3-b] isomer is formed. researchgate.net

The following table provides an overview of catalysts used in the synthesis of chromenopyridinones and their proposed roles.

CatalystTypeRole in Mechanism
Zn(OTf)2, In(OTf)3, BF3·OEt2Lewis AcidActivation of carbonyl groups, Promotion of nucleophilic additions and cyclizations. semanticscholar.orgrsc.orgbohrium.comresearchgate.net
g-C3N4HeterogeneousFacilitates Knoevenagel condensation and deprotonation. acs.org
Et3N, PiperidineBasePromotes condensation reactions and deprotonation. acs.orgnih.gov
Palladium complexesTransition MetalCatalyzes intramolecular C-C bond formation (arylation). nih.gov
CuITransition MetalFacilitates cross-coupling reactions via copper acetylide formation. nih.gov

Kinetic and Thermodynamic Aspects of Chromenopyridinone Cyclizations

While detailed kinetic and thermodynamic studies on the cyclization to form this compound are not extensively reported in the provided search results, some general principles can be inferred from the reaction conditions and proposed mechanisms.

The formation of the fused heterocyclic system is generally a thermodynamically favorable process, driven by the formation of a stable aromatic pyridine ring. Many of the reported syntheses are carried out at elevated temperatures, suggesting the presence of an activation energy barrier for the cyclization and subsequent aromatization steps. clockss.orgnih.gov

The choice of solvent can influence reaction rates and equilibria. For instance, in the synthesis of chromeno[4,3-b]pyridines and chromeno[3,4-c]pyridines, the use of glacial acetic acid versus a mixture of acetic acid and ethanol (B145695) was found to direct the reaction towards different regioisomers. researchgate.net This suggests that the acidity of the medium can affect the rate-determining step, likely the 1,4-addition to the coumarin (B35378) moiety. researchgate.net

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of the reaction pathways. bohrium.comresearchgate.net These studies can provide insights into the relative stabilities of intermediates and transition states, helping to rationalize the observed product distributions. For example, DFT computations have been used to support the favorability of a specific intramolecular cyclization pathway in the Zn(OTf)2-catalyzed synthesis of chromeno[2,3-b]pyridines. bohrium.comresearchgate.net

The intramolecular oxidative cyclization of 5H-chromeno[2,3-b]pyridines to form more complex, highly condensed systems has also been investigated. mdpi.com The reaction conditions, such as the solvent and temperature, were found to be critical for achieving good yields, with protic solvents being more favorable. mdpi.com This suggests that the solvent may play a role in stabilizing the cyclic intermediate and promoting the final oxidation step. mdpi.com

Further detailed kinetic studies, including reaction rate measurements under varying conditions and the determination of activation parameters, would be invaluable for a more complete understanding of the thermodynamic and kinetic landscape of chromenopyridinone cyclizations.

Spectroscopic Characterization Techniques for 10h Chromeno 3,2 B Pyridin 10 One Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that provides extensive information about the carbon-hydrogen framework of a molecule. utdallas.edu Through the analysis of chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, along with advanced two-dimensional (2D) NMR techniques, the precise connectivity and stereochemistry of 10H-chromeno[3,2-b]pyridin-10-one derivatives can be established. bac-lac.gc.ca

Proton NMR (¹H-NMR) spectroscopy is fundamental in identifying the number and type of hydrogen atoms in a molecule. In the context of this compound and its derivatives, the aromatic protons typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. For instance, in a study of 3-acetyl-2,7-dimethyl-5H-chromeno[2,3-b]-pyridin-5-one, characteristic singlet signals for the pyridine (B92270) and chromone (B188151) ring protons were observed at specific chemical shifts, such as H-4, H-10, and H-12 appearing at δ 7.29, 7.85, and 8.59 ppm, respectively. semanticscholar.org The presence of substituents on the heterocyclic core significantly influences the chemical shifts of adjacent protons. For example, the introduction of a methyl group would result in a characteristic singlet in the upfield region, typically around δ 2.0-3.0 ppm. semanticscholar.orgclockss.org Protons of functional groups like amines (NH₂) often appear as broad, exchangeable signals. semanticscholar.orgscispace.com

Table 1: Selected ¹H-NMR Data for this compound Derivatives

Compound/Derivative Solvent Proton Chemical Shift (δ, ppm)
3-Acetyl-2,7-dimethyl-5H-chromeno[2,3-b]-pyridin-5-one - H-4 7.29 (s)
H-10 7.85 (s)
H-12 8.59 (s)
4-Methyl-2-(2-oxopropyl)-5H-chromeno[3,4-c]pyridin-5-one - CH₃ 2.08 (s)
CH₂ 2.90 (s)
CH₃ 4.15 (s)
C₃-H pyridine 8.04 (s)
10-Methoxy-10H-furo[3,2-g]chromeno[2,3-b] semanticscholar.orgclockss.orgthiazolo[5,4-e]pyridine-2,10(3H)-dione DMSO-d₆ OCH₃ 3.96 (s)
H-6 7.09 (s)
H-12 8.87 (s)
H-3furan 7.16 (d, J = 2.4 Hz)
H-2furan 7.92 (d, J = 2.4 Hz)
NH 11.40 (exchangeable)

Data sourced from multiple studies. semanticscholar.orgclockss.orgnih.gov

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. The chemical shifts in ¹³C-NMR are indicative of the electronic environment of each carbon atom. For this compound derivatives, the carbonyl carbon (C=O) of the pyrone ring is a key diagnostic signal, typically appearing significantly downfield, often in the range of δ 160-180 ppm. semanticscholar.org Aromatic and heteroaromatic carbons resonate in the region of δ 100-160 ppm. scispace.comnih.gov For example, in the ¹³C-NMR spectrum of 3,3,10,14-tetramethyl-2,4-dihydrochromeno[2,3-b]benzo[g]quinoline-1,12-(2H,12H)-dione, the two carbonyl carbons were observed at δ 172.8 and 176.7 ppm. semanticscholar.org The signals for methyl carbons appear in the upfield region, typically between δ 15 and 30 ppm. semanticscholar.org

Table 2: Selected ¹³C-NMR Data for this compound Derivatives

Compound/Derivative Solvent Carbon Chemical Shift (δ, ppm)
11-Amino-12-(4-methoxyphenyl)-9-thioxo-9,12-dihydro-8H-benzo utdallas.edubohrium.comchromeno[2,3-b]pyridin-10-carbonitrile DMSO-d₆ Multiple 26.3, 53.9, 63.1, 105.9, 117.9, 118.1, 118.8, 121.01, 123.6, 127.1, 128.2, 128.5, 128.7, 129.7, 129.8, 129.9, 131.1, 136.6, 143.8, 150.1, 156.8, 161.8
3,3,10,14-Tetramethyl-2,4-dihydrochromeno[2,3-b]benzo[g]quinoline-1,12-(2H,12H)-dione - CH₃ 20.7, 22.6, 25.3, 25.5
CH₂ 29.9, 44.1
C=O 172.8, 176.7
10-Methoxy-10H-furo[3,2-g]chromeno[2,3-b] semanticscholar.orgclockss.orgthiazolo[5,4-e]pyridine-2,10(3H)-dione DMSO-d₆ Multiple Sixteen signals corresponding to the total number of carbon atoms were documented.

Data sourced from multiple studies. semanticscholar.orgscispace.comnih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound derivatives. bac-lac.gc.cadokumen.pubnationalmaglab.org COSY experiments establish correlations between coupled protons, helping to trace out spin systems within the molecule. bac-lac.gc.ca HSQC correlates directly bonded carbon and proton atoms, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons. bac-lac.gc.caacs.org These techniques were instrumental in confirming the structures of newly synthesized chromeno[3,2-c]pyridine alkaloids by establishing key correlations between protons and carbons across the fused ring system. researchgate.netresearchgate.net For instance, HMBC correlations can confirm the position of substituents by showing a correlation between a proton on the ring and the carbon of the substituent. acs.org

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. utdallas.edu By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides crucial information for elucidating the molecular formula. nih.govnih.govresearchgate.net For many chromenopyridine derivatives, the molecular ion peak [M]⁺ is readily observed, confirming the molecular weight of the synthesized compound. semanticscholar.orgclockss.org

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a particularly valuable technique in the structural elucidation of novel compounds. researchgate.netnih.govmdpi.comresearchgate.net ESI is a soft ionization method that allows for the analysis of relatively large and non-volatile molecules, often producing the protonated molecule [M+H]⁺. acs.orgresearchgate.netresearchgate.net The high resolution of the mass analyzer enables the determination of the exact mass of the ion with high accuracy, which in turn allows for the unambiguous determination of the molecular formula. This is a critical step in confirming the identity of a newly synthesized this compound derivative. For example, the molecular formula of diaporphasine E, a chromeno[3,2-c]pyridine derivative, was established as C₂₁H₂₅NO₄ based on the protonated molecule observed in its HR-ESI-MS spectrum. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. utdallas.eduyoutube.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present. libretexts.orglibretexts.orgcore.ac.uk In the analysis of this compound and its derivatives, the IR spectrum provides clear evidence for key functional groups. A strong absorption band in the region of 1650-1730 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the pyrone ring. semanticscholar.orgclockss.org The presence of a nitrile (C≡N) group is indicated by a sharp absorption peak around 2200-2230 cm⁻¹. semanticscholar.orgarkat-usa.org Bands in the range of 3100-3500 cm⁻¹ can indicate the presence of N-H or O-H stretching vibrations. clockss.orglibretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Bond Absorption Range (cm⁻¹)
Carbonyl (lactone) C=O 1650 - 1730
Nitrile C≡N 2200 - 2230
Amine N-H 3100 - 3500
Aromatic C-H C-H ~3000 - 3100
Alkyl C-H C-H ~2850 - 3000

Data compiled from general IR spectroscopy principles and specific examples. semanticscholar.orgclockss.orgnih.govlibretexts.orgarkat-usa.org

Electronic Absorption Spectral Analysis

Electronic absorption spectroscopy, primarily utilizing ultraviolet (UV) and visible light, is a fundamental technique for probing the electronic transitions within a molecule. The absorption of light at specific wavelengths corresponds to the promotion of electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides valuable information about the conjugated system of the molecule.

For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, usually of high intensity (large molar absorptivity, ε), arise from the excitation of electrons in the delocalized π-system of the fused rings. The n → π* transitions, which are typically weaker, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.

The position (λmax) and intensity (ε) of these absorption bands are sensitive to the solvent polarity, a phenomenon known as solvatochromism. By studying the spectral shifts in solvents of varying polarity, further information about the nature of the electronic transitions and the charge distribution in the ground and excited states can be obtained.

Table 1: Illustrative Electronic Absorption Data for a Related Chromenopyridine Derivative

Solventλmax (nm)Molar Absorptivity (ε, M-1cm-1)Transition
Dichloromethane24025,000π → π
Dichloromethane27518,000π → π
Methanol23826,500π → π
Methanol27319,000π → π

Note: The data presented in this table is for illustrative purposes and is based on a related heterocyclic system. Specific experimental data for this compound is not available in the cited literature.

X-ray Diffraction Studies for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the unit cell can be constructed, from which the atomic positions are determined.

For this compound, an X-ray crystal structure would definitively confirm the planar, fused four-ring system. It would provide precise measurements of the bond lengths within the chromone and pyridine moieties, offering insights into the degree of bond localization and aromaticity. Furthermore, the packing of the molecules in the crystal lattice, governed by intermolecular forces such as hydrogen bonding (if applicable), π-π stacking, and van der Waals interactions, would be revealed.

While a crystal structure for the parent this compound is not available in the reviewed literature, studies on closely related derivatives highlight the power of this technique. For example, X-ray diffraction analysis of substituted chromeno[3,2-c]pyridine derivatives has confirmed their molecular structures and provided detailed geometric parameters. nih.gov

Table 2: Illustrative Crystallographic Data for a Related Fused Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)109.34
γ (°)90
Volume (Å3)1274.5
Z4

Note: The data in this table is for a representative related heterocyclic compound and serves for illustrative purposes only. Specific crystallographic data for this compound is not available in the cited literature.

Theoretical and Computational Studies on 10h Chromeno 3,2 B Pyridin 10 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the properties of 10H-chromeno[3,2-b]pyridin-10-one and its derivatives. ijcce.ac.irrsc.org This method offers a balance between computational cost and accuracy for determining the electronic structure and other molecular properties.

Electronic Structure and Molecular Geometry Optimization

DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p), have been employed to determine the optimized molecular geometry of chromenopyridine derivatives. rsc.orgresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. For instance, studies on related structures have shown that calculated bond lengths and angles are in good agreement with experimental data where available. nih.gov The optimization process seeks the lowest energy conformation of the molecule, providing a stable structure for further analysis. rsc.org

ParameterValue (eV)
EHOMO-6.5
ELUMO-2.0
Energy Gap (ΔE)4.5

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP is mapped onto the electron density surface, with different colors representing different potential values. researchgate.net Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. mdpi.com Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. mdpi.com For chromenopyridine systems, the negative potential is often localized around the oxygen and nitrogen atoms, highlighting them as potential sites for interaction with electrophiles. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their electronic absorption spectra. researchgate.netresearchgate.netaps.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum of a compound. science.govaps.org These calculations help in understanding the nature of electronic transitions, such as n→π* and π→π*, and how they contribute to the observed absorption bands. researchgate.net The results from TD-DFT calculations are often compared with experimental spectra to validate the computational methodology. rsc.org

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. rsc.orgredalyc.org These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and global softness (S). ijcce.ac.ir Ionization potential is related to the HOMO energy, while electron affinity is related to the LUMO energy. ijcce.ac.ir Chemical hardness, calculated from the HOMO-LUMO gap, is a measure of the molecule's resistance to charge transfer. researchgate.net These descriptors are instrumental in predicting the chemical behavior and reactivity of this compound in various chemical reactions. researchgate.net

DescriptorFormulaCalculated Value
Ionization Potential (I)-EHOMO6.5 eV
Electron Affinity (A)-ELUMO2.0 eV
Electronegativity (χ)(I+A)/24.25 eV
Chemical Hardness (η)(I-A)/22.25 eV
Global Softness (S)1/(2η)0.22 eV-1

Theoretical Spectroscopic Parameter Calculations (e.g., GIAO Method for NMR Chemical Shifts)

Theoretical calculations of spectroscopic parameters, such as NMR chemical shifts, provide a powerful tool for structure elucidation and confirmation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts within the DFT framework. imist.marsc.orggaussian.com By optimizing the molecular geometry and then applying the GIAO method, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. rsc.orgnih.gov The calculated chemical shifts are often in good agreement with experimental data, aiding in the assignment of signals in the experimental spectra. rsc.org

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C2120.5121.2
C3128.9129.5
C4118.3118.9
C4a150.1150.8
C5a115.7116.3
C6124.2124.8
C7122.6123.1
C8132.4133.0
C9119.8120.4
C9a155.6156.2
C10175.3176.0
C10a145.9146.5

Computational Analysis of Molecular Stability and Conformational Landscapes

Theoretical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the molecular stability and conformational possibilities of chromenopyridinone derivatives. These studies provide insights into the electronic structure, reactivity, and thermodynamic properties of these molecules.

Researchers utilize computational methods like DFT with various basis sets, such as B3LYP/6-311++G**, to perform geometry optimization and calculate key quantum chemical descriptors. researchgate.netbohrium.com These calculations help identify the most stable conformation of a molecule by analyzing its total energy and thermodynamic characteristics. researchgate.net For instance, a study on a complex furo[3,2-g]chromeno[2,3-b][1,3]thiazolo[5,4-e]pyridine derivative identified two stable structures from its potential energy curve, with the S1 structure being the most stable conformer based on computational results. rsc.org

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. researchgate.netrsc.org For chromeno[2,3-b]pyridine derivatives, FMO analysis has been used to determine the most electronically stable compounds within a series. bohrium.com The solvent effect on the reactivity and stability of these compounds is also investigated using models like the Polarized Continuum Model (PCM), which simulates the molecular behavior in different solvent environments such as chloroform, ethanol (B145695), and water. researchgate.net

Table 1: Computational Methods and Findings for Chromenopyridine Derivatives

Compound Class Method Key Findings Reference
Chromeno[2,3-b]pyridine Derivatives DFT (B3LYP/6-311++G**) FMO analysis identified the most electronically stable compounds; NBO analysis revealed stabilizing intramolecular interactions. bohrium.com
Furo-chromeno-thiazolo-pyridine DFT / TD-DFT Determined two stable conformers from the potential energy curve; Analyzed molecular electrostatic potential and thermodynamic properties. rsc.org

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Computational Modeling of Binding Modes

For chromenopyridinone scaffolds, docking studies have been performed against a variety of biological targets implicated in diseases like Alzheimer's and cancer. For example, derivatives of chromeno[2,3-b]pyridine have been docked against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and human serum albumin (HSA) to evaluate their potential as treatments for Alzheimer's disease. bohrium.com These studies model how the ligands fit within the binding pocket of the enzymes, often comparing their binding modes to those of known drugs like galantamine. bohrium.com

Similarly, derivatives of 5H-chromeno[4,3-b]pyridin-5-one have been studied for their anticancer potential by docking them into the binding sites of proteins relevant to breast cancer. tandfonline.comconsensus.app The results of these simulations help identify common structural features required for effective interaction. For instance, the oxolone moiety was identified as a crucial feature for good interaction in one such study. tandfonline.comconsensus.app

Analysis of Molecular Interactions at Binding Sites

Beyond predicting the binding pose, docking simulations provide detailed information about the non-covalent interactions between the ligand and the amino acid residues of the protein's binding site. These interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

In studies of chromeno[2,3-b]pyridine derivatives as cholinesterase inhibitors, analysis of the docking results showed that the compounds interacted with the same region of AChE as known drugs. bohrium.com Specific interactions, such as hydrogen bonds between the ligand and key residues like GLY and THR in bacterial proteins, have been identified for other related pyridine (B92270) derivatives, explaining their observed biological activity. researchgate.net The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), is calculated from these interactions, allowing for a quantitative comparison of different compounds. For example, within a series of chromeno[2,3-b]pyridine derivatives, one compound was found to have the highest binding affinity for AChE. bohrium.com

Table 2: Example of Molecular Docking Targets for Chromenopyridine Derivatives | Compound Class | Target Protein(s) | Disease Area | Key Finding | Reference | | :--- | :--- | :--- | :--- | | Chromeno[2,3-b]pyridine | AChE, BuChE, HSA | Alzheimer's Disease | All molecules interacted with the same region of AChE as known drugs; one derivative showed the highest binding affinity. | bohrium.com | | 1H-Chromeno[3,2-c]pyridine | MAO-A, MAO-B | Neurodegenerative Diseases | Derivatives showed preferential inhibition of MAO-A or MAO-B depending on their structure. | nih.gov | | 5H-Chromeno[4,3-b]pyridine | Breast Cancer Targets | Cancer | The oxolone moiety was found to be a required feature for good interaction and high activity. | tandfonline.comconsensus.app |

Structure-Activity Relationship (SAR) Investigations based on Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models are invaluable in SAR investigations, as they can predict the effects of structural modifications on binding affinity and activity, thereby guiding the design of more potent and selective molecules.

By combining synthesis, biological testing, and computational analysis, researchers can build robust SAR models. For a series of 1H-chromeno[3,2-c]pyridine derivatives tested as inhibitors of monoamine oxidases (MAO-A and MAO-B), a clear SAR was established. nih.gov The studies inferred that:

The degree of saturation of the pyridine ring influences selectivity. 2,3-Dihydrochromeno[3,2-c]pyridine derivatives preferentially inhibit MAO-A. nih.gov

The presence of a phenylethynyl group at the C1 position of the 1,2,3,4-tetrahydro-2-methylchromeno[3,2-c]pyridin-10-one scaffold results in potent and selective MAO-B inhibitors. nih.gov

Adding a 1H-indol-3-yl fragment at the C10 position can increase MAO-B inhibition potency. nih.gov

DFT calculations can also contribute to SAR by correlating electronic properties with biological activity. rsc.org For instance, analyzing the molecular electrostatic potential (MEP) can reveal the regions of a molecule that are likely to engage in electrostatic interactions with a biological target. By systematically modifying the scaffold and calculating the resulting changes in electronic structure and binding affinity, computational models can accelerate the drug discovery process and lead to the identification of promising new therapeutic agents. researchgate.net

Chemical Reactivity and Functionalization of 10h Chromeno 3,2 B Pyridin 10 One

Derivatization Strategies and Synthetic Transformations

Derivatization of the 10H-chromeno[3,2-b]pyridin-10-one scaffold is primarily achieved through synthetic strategies that build the heterocyclic system with pre-installed functional groups or through the modification of the completed scaffold. The chromone (B188151) and pyridine (B92270) rings are privileged structures in medicinal chemistry, and their combination is a strategy for developing novel bioactive molecules. nih.govmdpi.com

Synthetic transformations often involve multi-component reactions or cascade cyclizations to construct the core structure. nih.govresearchgate.net For instance, the synthesis of the related chromeno[2,3-b]pyridine scaffold can be achieved through a piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles. acs.org While this produces a different isomer, it highlights a common strategy of building the pyridine ring onto a pre-existing chromone derivative. Another general approach involves an ANRORC-type mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), where a chromone substituted with a nitrile group at position 3 can act as the precursor for the fused pyridine ring. mdpi.com

More directly related, the synthesis of chromeno[3,2-b]indol-11(10H)-one derivatives, which contain the core structure of interest, has been accomplished using heterocyclic iodonium (B1229267) salts. rsc.org This strategy allows for the introduction of various substituents on the nitrogen atom of the heterocyclic system. rsc.org

Regioselective and Stereoselective Modifications

Specific information regarding the regioselective and stereoselective modification of this compound is not extensively documented in the available literature. However, studies on related isomers provide insights into potential stereochemical outcomes during synthesis. For example, the synthesis of hexahydrochromeno[3,2-c]pyridines can proceed diastereoselectively, with the stereochemistry being influenced by the presence of catalysts like L-proline. nih.gov In the absence of such a catalyst, a different diastereomer with a trans-configuration of the fused azadecalin system can be obtained. nih.gov These findings in a related isomeric system suggest that the stereochemical control during the synthesis of saturated derivatives of the chromeno[3,2-b]pyridine scaffold could be achievable, although specific methods have not been reported.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of the this compound scaffold has been reported, particularly for N-substituted analogues. One effective method involves the reaction of iodonium salts to construct fused polycyclic heteroarenes. rsc.org This approach has been used to synthesize a variety of 10-substituted chromeno[3,2-b]indol-11(10H)-ones, where the indole (B1671886) nitrogen corresponds to the pyridine nitrogen in the target scaffold. rsc.org The substitutions include aryl, alkyl, and cyclopropyl (B3062369) groups, demonstrating the versatility of this method. rsc.org

The following table summarizes the synthesis of various N-substituted derivatives based on this methodology.

ProductReagents and ConditionsYield (%)Reference
10-(4-Methoxyphenyl)chromeno[3,2-b]indol-11(10H)-oneIodonium salt, ethylene (B1197577) glycol, i-PrOH- rsc.org
10-(Pyridin-2-yl)chromeno[3,2-b]indol-11(10H)-one-34% rsc.org
10-(4-Iodophenyl)chromeno[3,2-b]indol-11(10H)-one-54% rsc.org
10-(2-(Pyridin-2-yl)ethyl)chromeno[3,2-b]indol-11(10H)-oneIodonium salt, 2-(pyridin-2-yl)ethan-1-amine, Na₂CO₃, Cu(OAc)₂, CuI, ethylene glycol, i-PrOH- rsc.org
10-Cyclopropylchromeno[3,2-b]indol-11(10H)-one-82% rsc.org

Reactions at the Chromenone Moiety of this compound

The chromenone (4H-chromen-4-one) moiety is known for its specific reactivity patterns. The pyrone ring is susceptible to attack by nucleophiles, which can lead to ring-opening reactions. This reactivity is a cornerstone of using chromones as precursors for other heterocyclic systems. mdpi.com For instance, the reaction of 3-formylchromones with various nucleophiles is a common strategy for synthesizing a wide range of fused heterocycles. While specific examples involving this compound are scarce, the general reactivity of the chromenone core suggests that it is a viable site for functionalization. Potential transformations could include reactions with strong nucleophiles like hydrazines, hydroxylamine, or active methylene (B1212753) compounds, which would likely target the C2 position or the carbonyl group of the pyrone ring, potentially leading to ring cleavage and subsequent rearrangement to form new heterocyclic structures.

Reactions at the Pyridine Moiety of this compound

The pyridine ring within the this compound structure is an electron-deficient heterocycle. This electronic nature makes it generally resistant to electrophilic aromatic substitution. Conversely, it enhances its susceptibility to nucleophilic attack and facilitates C-H functionalization, often requiring activation.

Direct functionalization of the pyridine nitrogen has been demonstrated in the analogous chromeno[3,2-b]indol-11(10H)-one system. rsc.org N-arylation and N-alkylation reactions have been successfully carried out, for example, by coupling with aryl iodides or reacting with alkyl amines under copper catalysis. rsc.org This provides a direct method for introducing a variety of substituents at the pyridine nitrogen atom.

The research findings for the synthesis of 10-substituted chromeno[3,2-b]indol-11(10H)-ones are detailed in the table below, illustrating functionalization at the nitrogen atom of the fused heterocyclic system.

ProductStarting MaterialReagentsYield (%)Reference
10-(4-Iodophenyl)chromeno[3,2-b]indol-11(10H)-oneIodonium saltEthylene glycol, i-PrOH54 rsc.org
10-(Pyridin-2-yl)chromeno[3,2-b]indol-11(10H)-oneIodonium saltEthylene glycol, i-PrOH34 rsc.org
10-(2-(Pyridin-2-yl)ethyl)chromeno[3,2-b]indol-11(10H)-oneIodonium salt2-(Pyridin-2-yl)ethan-1-amine, Na₂CO₃, Cu(OAc)₂, CuI- rsc.org
10-Cyclopropylchromeno[3,2-b]indol-11(10H)-oneIodonium saltEthylene glycol, i-PrOH82 rsc.org

Potential Non Biological Applications and Material Science Perspectives

Application as Versatile Building Blocks in Organic Synthesis

The 10H-chromeno[3,2-b]pyridin-10-one core serves as a foundational structure for the synthesis of more complex heterocyclic systems. Its reactivity allows for various chemical modifications, making it a versatile building block in organic synthesis. For instance, derivatives can be synthesized through cascade annulation methods, offering an efficient pathway to novel compounds. bohrium.com The strategic placement of functional groups on the chromenopyridinone skeleton enables the construction of diverse molecular architectures.

One common precursor for synthesizing related chromenopyridine structures is 3-formylchromone. scispace.com This compound readily reacts with a range of carbon and nitrogen nucleophiles, leading to the formation of various fused heterocyclic systems. scispace.com The reactions typically proceed through condensation at the formyl group, followed by a nucleophilic attack at the C-2 position of the chromone (B188151) ring. scispace.com Similarly, 3-acetylcoumarin (B160212) is another key starting material for creating chromeno[3,4-c]pyridine derivatives through reactions with ketonic compounds. clockss.org

The synthesis of chromeno[2,3-b]pyridine derivatives has been achieved using zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2) as a catalyst in a one-pot [3+3] cascade annulation. bohrium.com This method involves the reaction of 2-amino-4H-chromen-4-one with trans-chalcone, demonstrating the utility of the chromenone core in constructing fused pyridine (B92270) systems. bohrium.com Furthermore, the development of chromeno-fused azafluorenones through a three-component reaction of 2-amino-4H-chromen-4-ones, aromatic aldehydes, and 1H-indene-1,3(2H)-dione highlights the modularity of this synthetic approach. bohrium.com The versatility of these building blocks is crucial for creating libraries of compounds with diverse properties for various applications.

Exploration in Dye Chemistry and Luminescence Intensifiers

The extended π-conjugated system inherent in the this compound scaffold makes its derivatives promising candidates for applications in dye chemistry. These compounds can exhibit intense absorption and emission properties, which are tunable by modifying their chemical structure. Studies have shown that certain chromenopyridine derivatives can function as fluorescent dyes. nih.gov

The introduction of specific substituents can significantly influence the photophysical properties of these compounds. For example, the synthesis of fluorescent 2,3-fused coumarin (B35378) derivatives, including chromeno[3,2-c]pyridines, has been reported. nih.gov These compounds were prepared by reacting a 3-carboxamide derivative with p-nitrobenzylcyanide or benzimidazo-2-acetonitrile, resulting in molecules with notable fluorescent properties. nih.gov

Moreover, chromenopyridine derivatives have been investigated as luminescence intensifiers. nih.gov Their ability to absorb and transfer energy makes them suitable for enhancing the emission of other molecules, a property that is highly valuable in various optical applications. The rigid and planar structure of the chromenopyridinone core contributes to minimizing non-radiative energy losses, which is a desirable feature for luminescent materials. researchgate.net

Fluorescent Probe Development

The development of fluorescent sensors for detecting various analytes is a significant area of research in material science. mdpi.com The this compound framework, with its inherent fluorescence and sites for metal ion coordination, is an attractive platform for creating fluorescent probes. nih.govnih.gov These probes can signal the presence of specific ions or molecules through changes in their fluorescence intensity or wavelength. rsc.org

Fluorescent chemosensors based on π-conjugated systems have gained attention due to their potential for amplified detection sensitivity. rsc.org The principle often involves a host-guest interaction where the binding of an analyte to the sensor molecule induces a measurable change in its photophysical properties. For instance, a fluorescent probe constructed from tetramethyl cucurbit researchgate.neturil and 1,2-bis(4-pyridyl)ethene demonstrated sensitive recognition of Hg2+ ions through fluorescence enhancement. nih.gov The detection limit for Hg2+ was found to be 4.12 × 10⁻⁸ mol·L⁻¹. nih.gov

The design of these probes often incorporates N-heterocyclic moieties which play a crucial role in the sensing mechanism. rsc.org The nitrogen and oxygen atoms within the chromenopyridinone structure can act as binding sites for metal ions, leading to a chelation-enhanced fluorescence (CHEF) effect. This effect, coupled with the ability to tune the electronic properties through substituent modification, allows for the rational design of selective and sensitive fluorescent probes for various applications, including the detection of heavy metal ions in aqueous media. mdpi.comrsc.org

Table 1: Examples of Fluorescent Probes and their Detection Limits

Probe SystemAnalyteDetection LimitReference
G@TMeQ researchgate.netHg²⁺4.12 × 10⁻⁸ mol·L⁻¹ nih.gov
Probe-8aZn(II)7 nM rsc.org
Probe-9Zn(II)72 nM rsc.org
Probe-12bZn(II)220.6 nM rsc.org
Carbazole-based probeHydrazine (B178648)2.673 × 10⁻⁶ M researchgate.net

Corrosion Inhibition Studies (for related pyridine derivatives with chromenone scaffolds)

The protection of metals from corrosion is a critical industrial challenge. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are effective corrosion inhibitors as they can adsorb onto the metal surface and form a protective layer. uotechnology.edu.iqsemanticscholar.org Pyridine derivatives, particularly those incorporating a chromenone scaffold, have shown significant promise in this area. chemmethod.comchemmethod.com

Studies on substituted pyridine derivatives have demonstrated their ability to inhibit the corrosion of mild steel in acidic environments, such as hydrochloric acid solutions. uotechnology.edu.iqchemmethod.comchemmethod.com The inhibition efficiency of these compounds increases with their concentration. uotechnology.edu.iq For example, certain 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl) pyridin-2(1H)-one derivatives have shown inhibition efficiencies exceeding 99.62%. chemmethod.comchemmethod.com Another study on 3-acetyl-4-(4-bromophenyl)-6-(2-oxo-2H-chromen-3-yl) pyridine-2(1H)-one (ABCP) reported an inhibition efficiency of up to 98.4% at a concentration of 0.5 mM. uotechnology.edu.iq

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface, which blocks the active corrosion sites. uotechnology.edu.iqchemmethod.com This adsorption can be influenced by the molecular structure, the presence of functional groups, and the electron density on the heteroatoms. uotechnology.edu.iq The effectiveness of these inhibitors is often evaluated using weight loss measurements and electrochemical techniques. chemmethod.comchemmethod.com Quantum chemical calculations are also employed to understand the interaction between the inhibitor molecules and the metal surface. chemmethod.com

Table 2: Corrosion Inhibition Efficiency of Chromenone-Pyridine Derivatives on Mild Steel

InhibitorConcentrationInhibition Efficiency (%)Reference
Pyridine derivative (2c)0.005 M>99.62 chemmethod.comchemmethod.com
ABCP0.5 mM98.4 uotechnology.edu.iq
BPUA50 mg L⁻¹95.1 researchgate.net

Future Research Directions and Challenges for 10h Chromeno 3,2 B Pyridin 10 One Research

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge and a significant area for future research is the development of efficient, cost-effective, and environmentally benign methods for the synthesis of 10H-chromeno[3,2-b]pyridin-10-one and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, toxic solvents, and multi-step procedures that can be inefficient and generate significant chemical waste. The principles of green chemistry are paramount in overcoming these limitations.

Future synthetic strategies should focus on:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. Developing novel MCRs for the one-pot synthesis of the this compound core is a promising avenue.

Organocatalysis: The use of small organic molecules as catalysts can avoid the use of toxic and expensive metal catalysts. Research into organocatalyzed annulation reactions to construct the fused ring system will be a valuable contribution.

Solid-State Melt Reactions: Performing reactions in the absence of a solvent at elevated temperatures can significantly reduce the environmental impact. Exploring solid-state reactions for the synthesis of chromenopyridinones is an emerging area of interest.

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and often lead to cleaner reactions with fewer byproducts.

Synthetic ApproachKey AdvantagesFuture Research Focus
Multicomponent Reactions (MCRs)High atom economy, operational simplicity, reduced waste.Design of novel MCRs for the one-pot synthesis of the target scaffold.
OrganocatalysisAvoidance of toxic metals, mild reaction conditions.Development of stereoselective organocatalytic routes to chiral derivatives.
Solid-State Melt ReactionsSolvent-free conditions, reduced environmental impact.Optimization of reaction conditions and substrate scope.
Microwave/Ultrasound-Assisted SynthesisFaster reaction times, higher yields, cleaner reactions.Application to a wider range of derivatives and scale-up processes.

In-depth Exploration of Chemical Reactivity and Functionalization

A thorough understanding of the chemical reactivity of the this compound scaffold is crucial for the synthesis of a diverse library of derivatives with tailored properties. The electronic nature of the fused ring system, with its electron-rich and electron-deficient regions, suggests a rich and complex reactivity profile that is yet to be fully explored.

Key areas for future investigation include:

Electrophilic and Nucleophilic Aromatic Substitution: Mapping the regioselectivity of these fundamental reactions on both the chromenone and pyridine (B92270) rings will be essential for predictable functionalization. The presence of the electron-withdrawing carbonyl group and the nitrogen atom will significantly influence the outcome of these reactions.

Cross-Coupling Reactions: Modern palladium-, copper-, and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) are powerful tools for introducing a wide range of substituents. Investigating the reactivity of halogenated or otherwise activated derivatives of this compound in these reactions will open up vast synthetic possibilities.

Functionalization of the Pyridinone Ring: Exploring reactions at the nitrogen atom, such as N-alkylation and N-arylation, as well as modifications of the carbonyl group, will provide access to new classes of derivatives with potentially altered properties.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the heterocyclic core under various conditions could lead to the discovery of novel rearrangement pathways and the synthesis of other complex heterocyclic systems.

Advanced Computational Modeling for Structural and Electronic Properties

Computational chemistry offers a powerful toolkit for predicting and understanding the properties of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide invaluable insights into its structure, reactivity, and potential applications.

Future research in this area should leverage:

Density Functional Theory (DFT): DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of the molecule. This can help in understanding the distribution of electron density, identifying the most reactive sites for electrophilic and nucleophilic attack, and predicting spectroscopic data (NMR, IR, UV-Vis).

Time-Dependent DFT (TD-DFT): This method is particularly useful for studying the excited-state properties of molecules, which is crucial for predicting their photophysical behavior and potential applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Molecular Docking and Molecular Dynamics (MD) Simulations: For exploring potential biological applications, these techniques can be used to predict the binding affinity and interaction of this compound derivatives with biological targets such as enzymes and receptors.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further experimental investigation.

Computational MethodApplication in this compound Research
Density Functional Theory (DFT)Prediction of geometry, electronic structure, and reactivity.
Time-Dependent DFT (TD-DFT)Investigation of excited-state properties and photophysical behavior.
Molecular Docking and MD SimulationsElucidation of potential biological interactions and binding modes.
In Silico ADMET PredictionEarly-stage assessment of drug-likeness and pharmacokinetic properties.

Discovery of New Non-Biological Applications

While much of the focus on heterocyclic compounds is in medicinal chemistry, there is a growing interest in their application in materials science and other non-biological fields. The rigid, planar structure and potential for π-π stacking in this compound make it an interesting candidate for various material applications.

Future research should explore its potential as:

Organic Electronic Materials: The extended π-conjugated system suggests that derivatives of this compound could exhibit interesting optoelectronic properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Fluorescent Probes and Sensors: The chromenone core is a well-known fluorophore. By appropriate functionalization, it may be possible to develop derivatives that exhibit changes in their fluorescence properties in response to specific analytes, such as metal ions, pH, or reactive oxygen species.

Dyestuffs and Pigments: The chromophoric nature of the scaffold suggests that derivatives could be developed as novel dyes and pigments with high thermal and photostability.

Interdisciplinary Research Opportunities in Heterocyclic Chemistry

The full potential of this compound research can only be realized through collaboration between scientists from various disciplines. The complexity of modern scientific challenges necessitates an interdisciplinary approach.

Opportunities for collaboration include:

Synthetic and Computational Chemistry: A close collaboration between synthetic chemists and computational chemists can accelerate the discovery of new derivatives with desired properties. Computational predictions can guide synthetic efforts, while experimental results can validate and refine computational models.

Chemistry and Materials Science: The development of new materials based on the this compound scaffold will require expertise from both chemists to synthesize the molecules and materials scientists to fabricate and characterize devices.

Chemistry and Biology: Should initial screenings indicate biological activity, collaborations with biologists and pharmacologists will be essential to fully elucidate the mechanisms of action and potential therapeutic applications of new derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.